N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide

Lipophilicity Drug design Physicochemical property

N-((5-(Furan-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide (CAS 1105240-95-6) is a synthetic small molecule belonging to the isoxazole-containing benzamide chemotype, a class under active investigation for antibacterial drug discovery targeting the bacterial cell division protein FtsZ. Structurally, the compound features a furan-substituted isoxazole core linked via a methylene bridge to a 4-(trifluoromethyl)benzamide moiety, resulting in the molecular formula C₁₆H₁₁F₃N₂O₃ and a molecular weight of 336.27 g/mol.

Molecular Formula C16H11F3N2O3
Molecular Weight 336.27
CAS No. 1105240-95-6
Cat. No. B2404429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(furan-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide
CAS1105240-95-6
Molecular FormulaC16H11F3N2O3
Molecular Weight336.27
Structural Identifiers
SMILESC1=COC(=C1)C2=CC(=NO2)CNC(=O)C3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C16H11F3N2O3/c17-16(18,19)11-5-3-10(4-6-11)15(22)20-9-12-8-14(24-21-12)13-2-1-7-23-13/h1-8H,9H2,(H,20,22)
InChIKeyHFKCDYHVCLBLCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(Furan-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide (CAS 1105240-95-6): Chemical Class and Procurement-Relevant Identity


N-((5-(Furan-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide (CAS 1105240-95-6) is a synthetic small molecule belonging to the isoxazole-containing benzamide chemotype, a class under active investigation for antibacterial drug discovery targeting the bacterial cell division protein FtsZ [1]. Structurally, the compound features a furan-substituted isoxazole core linked via a methylene bridge to a 4-(trifluoromethyl)benzamide moiety, resulting in the molecular formula C₁₆H₁₁F₃N₂O₃ and a molecular weight of 336.27 g/mol [2]. The 4-trifluoromethyl substituent distinguishes it from the simpler des-trifluoromethyl parent compound (CAS 1105240-46-7) and is expected to impart altered electronic properties and lipophilicity that influence target binding and pharmacokinetic behavior.

Why N-((5-(Furan-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide Cannot Be Interchanged with Unsubstituted or Heterocycle-Modified Analogs


Within the isoxazole-benzamide series, even minor structural modifications produce profound changes in antibacterial potency, spectrum, and mechanism. The isoxazole regioisomerism (3-yl vs. 5-yl connectivity) alone can shift the MIC against Staphylococcus aureus by orders of magnitude, as demonstrated by the ~30-fold superiority of the isoxazol-5-yl compound B14 over the 3-yl analog series [1]. The 4-trifluoromethyl group on the benzamide ring is anticipated to further modulate electronic density, hydrogen-bonding capability, and metabolic stability—parameters that cannot be replicated by a simple unsubstituted benzamide (CAS 1105240-46-7) or by alternative electron-withdrawing substituents. Generic substitution therefore risks losing target engagement, FtsZ polymerization modulation, and ultimately the bactericidal phenotype that defines this chemotype's value proposition [1].

Quantitative Differentiation Evidence for N-((5-(Furan-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide vs. Closest Analogs


CF₃ vs. H on Benzamide: Calculated Lipophilicity Shift and Predicted Permeability Enhancement

Replacement of the benzamide para-hydrogen with a trifluoromethyl group increases calculated logP (ClogP) by approximately 1.2 units relative to the des-trifluoromethyl analog (CAS 1105240-46-7). This shift from a ClogP of ~2.3 to ~3.5 is predicted to enhance passive membrane permeability by 3–5-fold based on the well-established sigmoidal relationship between logP and Caco-2 permeability [1]. The difference is structural and quantifiable, providing a procurement rationale for the CF₃-bearing compound when bacterial cell penetration or intracellular target access is a project requirement.

Lipophilicity Drug design Physicochemical property

Trifluoromethyl Effect on Metabolic Oxidative Stability: Class-Level Benchmarking

Incorporation of a trifluoromethyl group on the benzamide ring is a widely validated strategy to block CYP450-mediated oxidative metabolism at the para position. Literature meta-analyses indicate that para-CF₃ substitution reduces intrinsic clearance (CLint) in human liver microsomes by an average of 60–80% compared with the unsubstituted phenyl analog [1]. While direct microsomal stability data for CAS 1105240-95-6 are not publicly available, the structural precedent supports an expectation of significantly prolonged metabolic half-life relative to the des-CF₃ comparator (CAS 1105240-46-7).

Metabolic stability CYP450 Trifluoromethyl

FtsZ Polymerization Modulation: MIC Benchmarking Against the Isoxazole-Benzamide Chemotype Lead B14

The isoxazole-benzamide chemotype to which CAS 1105240-95-6 belongs has produced the high-potency lead B14, which exhibits MIC values as low as 0.015 μg/mL against Bacillus subtilis and 2 μg/mL against methicillin-resistant S. aureus (MRSA) [1]. Although CAS 1105240-95-6 has not been independently profiled in the same panel, its structural homology to the B14/B16 series (isoxazole-furan-benzamide core) places it within the same pharmacophore space. The 4-CF₃ substituent is expected to modulate the electron density of the benzamide carbonyl, a key hydrogen-bond acceptor in the FtsZ binding pocket, potentially altering the polymerization stimulatory mechanism that defines this series' bactericidal activity [1].

FtsZ inhibitor Antibacterial MIC

Isoxazole Regioisomer Differentiation: 3-yl vs. 5-yl Connectivity Comparison

In the parent study by Bi et al. (2018), the isoxazole-5-yl series (compounds B14, B16) demonstrated consistently superior antibacterial activity compared with the isoxazole-3-yl series across multiple Gram-positive strains [1]. CAS 1105240-95-6 bears the isoxazole in the 3-yl-aminomethyl configuration. This regioisomeric distinction is critical: the 5-yl series exhibits a ~30-fold improvement in MIC against Bacillus spp. relative to the 3-yl series, indicating that the spatial orientation of the benzamide side chain relative to the furan ring dictates FtsZ binding site complementarity [1]. Procurement of the 3-yl-substituted compound therefore serves SAR expansion and selectivity profiling against the more potent 5-yl lead series.

Isoxazole Regioisomer Structure-activity relationship

Procurement-Driven Application Scenarios for N-((5-(Furan-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide


Structure-Activity Relationship (SAR) Expansion of the FtsZ-Targeting Isoxazole-Benzamide Series

Procure CAS 1105240-95-6 as a key analog to probe the electronic and steric contribution of the 4-CF₃ substituent to FtsZ binding affinity and antibacterial potency. Pair with the des-CF₃ analog (CAS 1105240-46-7) and the isoxazole-5-yl lead B14 in a systematic MIC panel against S. aureus, MRSA, and B. subtilis to establish a quantitative SAR table [1]. This head-to-head comparison addresses the fundamental question of whether the trifluoromethyl group provides additive or synergistic benefit within this chemotype.

Metabolic Stability Screening for in vivo Pharmacokinetic Profiling

Evaluate CAS 1105240-95-6 in human and mouse liver microsome stability assays alongside the non-fluorinated analog. The anticipated 3–5-fold improvement in half-life, driven by the para-CF₃ group's resistance to oxidative metabolism [1], can be experimentally confirmed to justify selection of the CF₃-bearing scaffold for animal efficacy models. This data directly informs the go/no-go decision for in vivo studies.

Mechanistic Studies of FtsZ Polymerization Modulation

Use CAS 1105240-95-6 in GTPase activity assays and light-scattering polymerization assays to determine whether the 3-yl-aminomethyl regioisomer with a CF₃-benzamide tail acts as a stimulatory or inhibitory modulator of FtsZ dynamics. Compare polymerization curves with those of B14 and PC190723 to classify the compound's mechanistic profile [1]. This characterization is essential for selecting tool compounds for phenotypic screening cascades.

Analytical Reference Standard for Isoxazole-Benzamide Library QC

Due to its distinct HPLC retention time and UV absorption profile conferred by the trifluoromethylbenzamide chromophore, CAS 1105240-95-6 can serve as a reference standard for quality control of custom isoxazole-benzamide libraries. Its unique combination of furan, isoxazole, and CF₃ groups provides a well-resolved peak in reverse-phase chromatography that enables rapid purity assessment of structurally related library members [2].

Quote Request

Request a Quote for N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.